For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of (3-Fluorophenyl)methanesulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-fluorophenyl)methanesulfonyl chloride. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry. This document includes detailed information on the compound's structure, reactivity, and spectroscopic data, presented in a clear and accessible format. Experimental protocols and visualizations are provided to facilitate a deeper understanding of its chemical behavior and utility.
Introduction
(3-Fluorophenyl)methanesulfonyl chloride, with the CAS number 24974-72-9, is an organosulfur compound that serves as a versatile reagent in organic synthesis.[1][2][3] Its structure, featuring a fluorinated aromatic ring and a reactive sulfonyl chloride moiety, makes it a valuable building block in medicinal chemistry. The presence of the fluorine atom can significantly influence the physicochemical properties of resulting molecules, such as metabolic stability and binding affinity, which is of particular interest in drug design.[4][5] This guide will delve into the core chemical characteristics of this compound.
Chemical and Physical Properties
(3-Fluorophenyl)methanesulfonyl chloride is a solid at room temperature. The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 24974-72-9 | [1][2][3] |
| Molecular Formula | C₇H₆ClFO₂S | [1][2][3] |
| Molecular Weight | 208.64 g/mol | [1][2][3] |
| Appearance | White to off-white solid | |
| Melting Point | 45-49 °C | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. Reacts with water. |
Synthesis and Purification
General Experimental Protocol for Synthesis
A plausible synthetic route to (3-fluorophenyl)methanesulfonyl chloride is the oxidative chlorination of (3-fluorophenyl)methanethiol.
Reaction Scheme:
Figure 1. General synthetic scheme for (3-fluorophenyl)methanesulfonyl chloride.
Experimental Procedure (Hypothetical):
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Starting Material Preparation: (3-Fluorophenyl)methanethiol can be prepared from 3-fluorobenzyl bromide by reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.
-
Oxidative Chlorination: To a solution of (3-fluorophenyl)methanethiol in a suitable solvent (e.g., a mixture of acetonitrile and water), an oxidizing and chlorinating agent is added portion-wise at a controlled temperature (typically 0-5 °C).[6] A common reagent for this transformation is N-chlorosuccinimide (NCS) in the presence of an acid source like HCl.[7][8] Alternatively, a combination of hydrogen peroxide and hydrochloric acid can be employed.[8]
-
Work-up: After the reaction is complete, the mixture is typically filtered to remove any solid by-products. The filtrate is then extracted with an organic solvent like ethyl acetate.
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Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield the desired (3-fluorophenyl)methanesulfonyl chloride as a solid.[6]
Purification Workflow
The following diagram illustrates a typical workflow for the purification of (3-fluorophenyl)methanesulfonyl chloride after synthesis.
Figure 2. Purification workflow for (3-fluorophenyl)methanesulfonyl chloride.
Reactivity and Chemical Behavior
(3-Fluorophenyl)methanesulfonyl chloride is a reactive electrophile, a characteristic property of sulfonyl chlorides. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms, a chlorine atom, and the fluorinated phenyl ring, making it susceptible to nucleophilic attack.
Reactions with Nucleophiles
It readily reacts with various nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters, respectively. These reactions typically proceed via a nucleophilic substitution mechanism where the chloride ion acts as a good leaving group.
Figure 3. Reactivity of (3-fluorophenyl)methanesulfonyl chloride with nucleophiles.
Spectroscopic Data
While specific, experimentally verified spectra for (3-fluorophenyl)methanesulfonyl chloride are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the sulfonyl group, likely in the range of δ 4.5-5.0 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region (δ 7.0-7.6 ppm).
¹³C NMR: The carbon NMR spectrum will show a signal for the methylene carbon (CH₂) around δ 60-70 ppm. The aromatic carbons will appear in the range of δ 115-165 ppm, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methylene (CH₂) | 4.5 - 5.0 (s) | 60 - 70 |
| Aromatic (C-H) | 7.0 - 7.6 (m) | 115 - 135 |
| Aromatic (C-F) | - | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| Aromatic (C-C) | - | 130 - 140 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| S=O (asymmetric stretch) | 1370 - 1390 |
| S=O (symmetric stretch) | 1170 - 1190 |
| C-F (stretch) | 1000 - 1400 |
| Aromatic C-H (stretch) | 3000 - 3100 |
| Aromatic C=C (stretch) | 1450 - 1600 |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 208, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 33% the intensity of [M]⁺). Fragmentation would likely involve the loss of SO₂Cl, SO₂, and Cl.
Applications in Drug Development
The (3-fluorophenyl)methanesulfonyl chloride moiety is a valuable synthon in the development of new pharmaceutical agents. The incorporation of a fluorine atom into a drug candidate can enhance its metabolic stability, improve its binding affinity to target proteins, and modulate its lipophilicity and bioavailability.[4][5]
Sulfonamides, readily synthesized from (3-fluorophenyl)methanesulfonyl chloride, are a well-established class of pharmacophores found in a wide range of drugs, including antibacterial agents, diuretics, and anticonvulsants. The specific substitution pattern of the fluorinated phenyl ring in this reagent allows for the fine-tuning of the electronic and steric properties of the final drug molecule.
Safety and Handling
(3-Fluorophenyl)methanesulfonyl chloride is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It reacts with water, releasing corrosive hydrogen chloride gas.
Conclusion
(3-Fluorophenyl)methanesulfonyl chloride is a key reagent in organic synthesis with significant potential in the field of drug discovery and development. Its reactivity, coupled with the beneficial effects of fluorine incorporation, makes it an attractive building block for the synthesis of novel bioactive molecules. This guide provides essential information to aid researchers in understanding and utilizing this compound in their synthetic endeavors.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. (3-Fluorophenyl)methanesulfonyl chloride - High purity | EN [georganics.sk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 8. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
